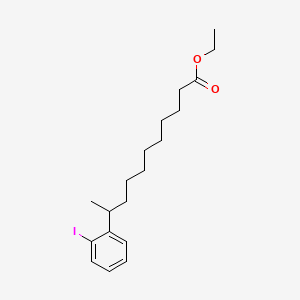
Ethyl 10-(2-iodophenyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).
Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.
Wissenschaftliche Forschungsanwendungen
Medical Imaging
Contrast Agent in Myelography
Iophendylate was historically used as a contrast medium for myelography, a diagnostic procedure that involves injecting a contrast agent into the spinal canal to enhance the visibility of the spinal cord and nerve roots during imaging studies. The iodine moiety in Iophendylate provides high attenuation on radiographic images, making it effective for identifying spinal tumors and other abnormalities .
Advantages:
- High visibility on X-ray and CT scans due to iodine content.
- Useful in cases where MRI is contraindicated.
Disadvantages:
- Slow resorption from the body, leading to potential complications such as arachnoiditis .
- Risk of chemical meningitis due to irritation from residual contrast material .
Pharmacological Research
Potential Therapeutic Applications
Research has indicated that compounds similar to Iophendylate may have potential therapeutic applications beyond imaging. Studies have explored its role as a part of drug development targeting specific pathways involved in cancer progression. For instance, the inhibition of the MAPK/ERK signaling pathway is a focus in cancer therapies, with some studies suggesting that derivatives of Iophendylate could be investigated for their efficacy against certain cancer types .
Table 1: Summary of Pharmacological Studies on Iophendylate Derivatives
Case Studies
Clinical Observations
Several clinical cases have documented the use of Iophendylate in myelography and its associated risks:
- Case Study 1: A 68-year-old woman developed chronic symptoms attributed to residual Iophendylate post-myelography, leading to significant neurological complications .
- Case Study 2: In a cohort study examining patients who underwent myelography with Iophendylate, several cases reported persistent symptoms years after the procedure due to slow absorption of the contrast agent .
Eigenschaften
CAS-Nummer |
1320-11-2 |
|---|---|
Molekularformel |
C19H29IO2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
ethyl 10-(2-iodophenyl)undecanoate |
InChI |
InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |
InChI-Schlüssel |
IWRUDYQZPTVTPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
Kanonische SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
Siedepunkt |
196-198 |
Key on ui other cas no. |
99-79-6 1320-11-2 |
Physikalische Beschreibung |
Liquid |
Löslichkeit |
2.52e-05 g/L |
Synonyme |
Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















